REACTION_SMILES
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[Cl:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17].[H-:10].[Na+:11].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[n:1]1[cH:2][nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[n:1]1([CH2:13][CH2:14][CH2:15][C:16]#[N:17])[cH:2][n:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]cnc2c1
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Name
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Type
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product
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Smiles
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N#CCCCn1cnc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |